Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
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Description
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N3O5 and its molecular weight is 429.517. The purity is usually 95%.
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Biological Activity
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H33N3O6 with a molecular weight of 459.5 g/mol. It features a complex structure that includes piperazine and pyridine derivatives, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H33N3O6 |
Molecular Weight | 459.5 g/mol |
CAS Number | 939241-89-1 |
Research indicates that the compound interacts with various biological targets, potentially influencing multiple signaling pathways:
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly against oxidative stress and neuroinflammation. It may inhibit the production of pro-inflammatory cytokines and promote neuronal survival in models of neurodegeneration .
- Antioxidant Activity : this compound exhibits antioxidant properties that could mitigate oxidative damage in neuronal tissues.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity, particularly against certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Study
In a study assessing the neuroprotective effects of similar compounds, researchers found that derivatives with piperazine structures significantly reduced neuronal cell death in models of Alzheimer's disease. The proposed mechanism involved modulation of the oxidative stress response and enhancement of mitochondrial function .
Anticancer Activity
A recent investigation into related dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated effective inhibition of cell growth, suggesting potential therapeutic applications for this class of compounds .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-5-26-16(3)14-19(27)20(22(26)28)21(17-8-7-9-18(15-17)30-4)24-10-12-25(13-11-24)23(29)31-6-2/h7-9,14-15,21,27H,5-6,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPAGCQBVLJITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.